4-amino-5-benzoyl-2-(ethylsulfanyl)thiophene-3-carbonitrile
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Overview
Description
4-amino-5-benzoyl-2-(ethylsulfanyl)thiophene-3-carbonitrile is a heterocyclic compound that contains a thiophene ring. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that thiazole derivatives can inhibit 2,2-azobis-3-ethylbenzthiazoline-6-sulfonic acid (abts) radical formation . This suggests that the compound may interact with its targets to modulate their activity, leading to changes in cellular processes.
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility properties of thiazole derivatives may suggest that the compound’s action could be influenced by the surrounding environment .
Biochemical Analysis
Biochemical Properties
4-Amino-5-benzoyl-2-(ethylsulfanyl)-3-thiophenecarbonitrile, like other thiazole derivatives, has been found to exhibit diverse biological activities . It has been shown to have antioxidant activity, demonstrated by its ability to inhibit the formation of ABTS radicals
Cellular Effects
It has been suggested that this compound may have antitumor potential . It has been shown to inhibit tumor growth in a taxol-resistant colon cancer model
Dosage Effects in Animal Models
The effects of 4-Amino-5-benzoyl-2-(ethylsulfanyl)-3-thiophenecarbonitrile vary with different dosages in animal models. It has been shown to inhibit tumor growth in a taxol-resistant colon cancer model at a dose of 20 mg/kg
Preparation Methods
The synthesis of 4-amino-5-benzoyl-2-(ethylsulfanyl)thiophene-3-carbonitrile typically involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-amino-5-benzoyl-2-(ethylsulfanyl)thiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Scientific Research Applications
4-amino-5-benzoyl-2-(ethylsulfanyl)thiophene-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar compounds to 4-amino-5-benzoyl-2-(ethylsulfanyl)thiophene-3-carbonitrile include other thiophene derivatives such as:
4-Amino-5-benzoyl-2-(4-methoxyphenylamino)thiazole: Known for its cytotoxic activity against cancer cells.
2-Substituted thiophene derivatives: These compounds have shown various biological activities, including anti-inflammatory and antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-amino-5-benzoyl-2-ethylsulfanylthiophene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS2/c1-2-18-14-10(8-15)11(16)13(19-14)12(17)9-6-4-3-5-7-9/h3-7H,2,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQKNPMWRIIYLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C(=C(S1)C(=O)C2=CC=CC=C2)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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